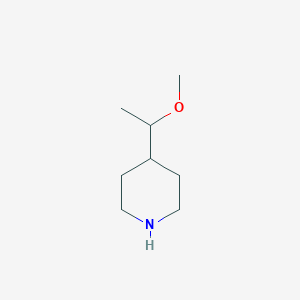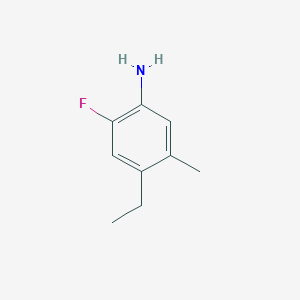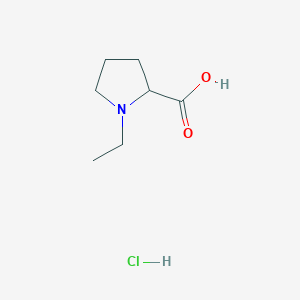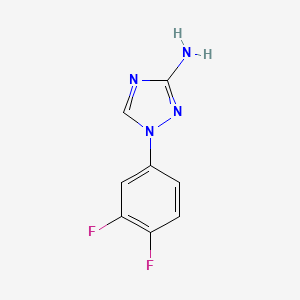
4-(1-Methoxyethyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-Methoxyethyl)piperidine is an organic compound belonging to the class of piperidines, which are six-membered heterocyclic amines. This compound features a piperidine ring substituted with a 1-methoxyethyl group at the fourth position. Piperidines are known for their significant role in medicinal chemistry and are often found in various pharmaceuticals and natural products.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Methoxyethyl)piperidine can be achieved through several methods. One common approach involves the alkylation of piperidine with 1-methoxyethyl halides under basic conditions. Another method includes the reductive amination of 4-piperidone with 1-methoxyethylamine in the presence of a reducing agent such as sodium borohydride .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reductive amination processes. The reaction is carried out in a controlled environment to ensure high yield and purity. Catalysts such as palladium on carbon (Pd/C) are often used to facilitate the hydrogenation step .
Analyse Des Réactions Chimiques
Types of Reactions: 4-(1-Methoxyethyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of the compound can lead to the formation of secondary amines.
Substitution: Nucleophilic substitution reactions can occur at the methoxyethyl group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Alkyl halides or sulfonates in the presence of a base such as potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: N-oxides and hydroxylated derivatives.
Reduction: Secondary and tertiary amines.
Substitution: Various alkylated and arylated piperidine derivatives.
Applications De Recherche Scientifique
4-(1-Methoxyethyl)piperidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.
Industry: Utilized in the production of agrochemicals and specialty chemicals
Mécanisme D'action
The mechanism of action of 4-(1-Methoxyethyl)piperidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate access . The exact pathways and targets can vary depending on the specific application and derivative of the compound.
Comparaison Avec Des Composés Similaires
Piperidine: The parent compound, widely used in organic synthesis and pharmaceuticals.
4-Methylpiperidine: A derivative with a methyl group at the fourth position, used in similar applications.
4-Hydroxypiperidine: Contains a hydroxyl group at the fourth position, known for its use in the synthesis of various drugs
Uniqueness: 4-(1-Methoxyethyl)piperidine is unique due to the presence of the 1-methoxyethyl group, which imparts distinct chemical properties and reactivity. This substitution can enhance the compound’s solubility, stability, and interaction with biological targets, making it a valuable scaffold in drug design and development .
Propriétés
Formule moléculaire |
C8H17NO |
|---|---|
Poids moléculaire |
143.23 g/mol |
Nom IUPAC |
4-(1-methoxyethyl)piperidine |
InChI |
InChI=1S/C8H17NO/c1-7(10-2)8-3-5-9-6-4-8/h7-9H,3-6H2,1-2H3 |
Clé InChI |
RTTFTZWSYMOLDQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C1CCNCC1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-[5-(1,4-diazepan-1-yl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B13489769.png)


![Lithium(1+) 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-2-methylpropanoate](/img/structure/B13489785.png)



![2-[4-(2-Fluoroethoxy)piperidin-1-yl]ethan-1-amine](/img/structure/B13489822.png)

![2-Ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine](/img/structure/B13489835.png)

